2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound with a unique structure that combines pyrimidine, furan, pyrazolo, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves multiple steps, starting with the preparation of the individual moieties. The pyrimidine and furan rings are synthesized separately and then coupled with the pyrazolo and isoquinoline structures through a series of condensation and cyclization reactions. Common reagents used in these reactions include strong acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution at the pyrimidine ring can produce various substituted pyrimidines .
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides: These compounds share the pyrimidine moiety and have similar electronic properties.
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives: These compounds also contain the dimethylpyrimidine group and are studied for their biological activities.
Uniqueness
2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N5O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C20H17N5O3/c1-10-6-11(2)23-20(22-10)25-19(27)17-13-7-12(16-4-3-5-28-16)8-15(26)14(13)9-21-18(17)24-25/h3-6,9,12H,7-8H2,1-2H3,(H,21,24) |
InChI Key |
KAKYWPQCOSETAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C4CC(CC(=O)C4=CN=C3N2)C5=CC=CO5)C |
Origin of Product |
United States |
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